molecular formula C16H12FN3O B2503343 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 942008-09-5

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No. B2503343
M. Wt: 281.29
InChI Key: SBPOVLXOMCXVFI-UHFFFAOYSA-N
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Description

Pyridazinones are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. The compound "6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one" is a derivative of the pyridazinone family, which is known for its potential in medicinal chemistry, particularly in the development of cardio-active agents and anticancer drugs .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol, as seen in the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones . The introduction of a fluorophenyl group can be achieved through electrophilic fluorination, as demonstrated in the synthesis of a related compound intended to image dopamine D4 receptors . Furthermore, the synthesis of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives showcases the versatility of pyridazinone scaffolds in incorporating various substituents, including fluorophenyl groups .

Molecular Structure Analysis

The crystal structure of a related pyridazin-3(2H)-one derivative reveals that the fluorophenyl ring can be inclined at various angles to the central pyridazine ring, indicating the potential for diverse molecular conformations . This structural flexibility could influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Pyridazinones can undergo a variety of chemical reactions, including halogenation, as seen with the conversion of synthesized pyridazinones to their 3-chloro derivatives . These halogenated intermediates can further react with aromatic amines to form new aminoaryl pyridazines. The fluorophenyl pyridazinyl ketone has been identified as a versatile precursor for the synthesis of benzo-annelated heterocyclic systems, demonstrating the reactivity of the fluorophenyl group in pyridazinone chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the presence of a fluorophenyl group can affect the compound's lipophilicity, which is an important factor in drug design. The introduction of halogen atoms like fluorine can also impact the compound's reactivity and stability. The crystal structure analysis provides insights into the molecular geometry, which can be correlated with the compound's physicochemical properties .

Scientific Research Applications

Anticancer and Antioxidant Activity

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one derivatives have shown promising applications in anticancer treatments. Synthesized derivatives have demonstrated significant inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia. Moreover, some derivatives have shown potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression. Additionally, these compounds have exhibited potent antioxidant activities, scavenging free radicals effectively (Kamble et al., 2015).

Molecular Docking and Structure Analysis

The compound has also been studied for its structural characteristics and interactions with biological targets. Molecular docking studies have been conducted to understand the interaction of these derivatives with biological targets like cyclin-dependent kinase proteins and DNA. These studies help in understanding the potential mechanism of action of these compounds in various biological activities. Crystal structure analysis and density functional theory (DFT) calculations have been performed to elucidate the structural details and predict the behavior of these compounds under different conditions (Mehvish & Kumar, 2022).

Synthesis Methods

There's significant interest in the synthesis methods of these compounds due to their biological relevance. Various synthesis routes have been explored, including microwave irradiation conditions, which offer rapid synthesis compared to conventional methods. These methods provide high-purity yields and are crucial in synthesizing derivatives for further biological studies (Ashok et al., 2006).

Optical and Electronic Properties

Studies have also focused on the optical and electronic properties of these derivatives. For instance, compounds containing the 6-(4-fluorophenyl)pyridazin-3(2H)-one moiety have been incorporated into polymer light-emitting diodes to tune their emission spectra. The structural role of these compounds in influencing the electronic property and manipulating the triplet energy level of the complexes is of great interest for materials science applications (Cho et al., 2010).

properties

IUPAC Name

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-6-4-12(5-7-13)15-8-9-16(21)20(19-15)11-14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPOVLXOMCXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

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